molecular formula C8H9BO3 B1340029 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- CAS No. 174671-92-2

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Cat. No.: B1340029
CAS No.: 174671-92-2
M. Wt: 163.97 g/mol
InChI Key: XBCBZHBKJDEYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, known for their versatile applications in medicinal chemistry, organic synthesis, and molecular recognition. The unique structure of benzoxaboroles, which includes a boron atom, imparts distinct chemical properties that make them valuable in various scientific fields .

Biochemical Analysis

Biochemical Properties

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzoxaboroles have been shown to inhibit aminoacyl-tRNA synthetases, which are essential for protein synthesis . This inhibition occurs through the formation of a stable complex with the enzyme, thereby preventing the binding of tRNA and halting protein synthesis. Additionally, benzoxaboroles can interact with phosphodiesterase enzymes, leading to the modulation of cyclic nucleotide levels and influencing various cellular processes .

Cellular Effects

The effects of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxaboroles can modulate the activity of phosphodiesterase enzymes, leading to changes in cyclic AMP (cAMP) levels and affecting cell signaling pathways . Furthermore, the inhibition of aminoacyl-tRNA synthetases by benzoxaboroles can lead to alterations in gene expression and protein synthesis, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, benzoxaboroles form a stable complex with aminoacyl-tRNA synthetases, inhibiting their activity and preventing protein synthesis . Additionally, benzoxaboroles can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and modulating various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, potentially leading to changes in its biochemical activity. Long-term studies have indicated that benzoxaboroles can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, benzoxaboroles can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its activity .

Metabolic Pathways

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, benzoxaboroles can inhibit aminoacyl-tRNA synthetases, affecting protein synthesis and overall metabolic flux . Additionally, benzoxaboroles can modulate the activity of phosphodiesterase enzymes, influencing cyclic nucleotide levels and impacting metabolic pathways .

Transport and Distribution

The transport and distribution of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- within cells and tissues are essential for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Benzoxaboroles have been shown to accumulate in specific cellular compartments, where they exert their effects on target enzymes and biomolecules . The distribution of benzoxaboroles within tissues can also influence their overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzoxaboroles can localize to the cytoplasm, where they interact with aminoacyl-tRNA synthetases and inhibit protein synthesis . Additionally, benzoxaboroles can accumulate in the nucleus, affecting gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- typically involves the cyclization of 2-aminophenol derivatives with boronic acids or boronates. One common method includes the reaction of 2-aminophenol with trimethyl borate under acidic conditions, followed by methylation to introduce the methoxy group at the 5-position .

Industrial Production Methods

Industrial production of benzoxaboroles often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaboroles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of aminoacyl-tRNA synthetases.

    Medicine: Explored for its antifungal, antibacterial, and antiparasitic properties. It has shown promise in the treatment of diseases such as malaria and onychomycosis.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can disrupt essential biological processes in pathogens, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.

    6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Exhibits potent antimalarial activity.

Uniqueness

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is unique due to its methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCBZHBKJDEYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474361
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-92-2
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was made from 18g in the same manner as compound 19b: mp 102-104° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 3.77 (s,3H), 4.91 (s, 2H), 6.88 (d, J=8.1 Hz, 1H), 6.94 (s, 1H), 7.60 (d, J=8.1 Hz, 1H), 8.95 (s, 1H); ESI-MS m/z 163 (M−H)−; HPLC purity 100%; Anal (C8HgBO3) C, H.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8HgBO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-methoxy-benzene (3.0 g, 10.3 mmol)in THF (100 mL) and cool to −78° C. Add 2.5M butyllithium in hexanes (4.6 mL, 11.4 mmol), dropwise and stir for 15 min. Add trimethylborate (2.1 g, 20.6 mmol) to the reaction mixture and warm to room temperature. Add 1N HCl (100 mL) and stir at room temperature for 2 hours. Extract three times with methylene chloride, dry the combined organic layers with sodium sulfate, filter and concentrate in vacuo to yield a crude product. Triturate with methylene chloride/hexanes to yield 680 mg (40%) of the title compound. 1H NMR (CDCl3) δ 7.65 (d, J=8.2 Hz, 1H), 6.93 (dd, J=8.2, 2.1 Hz, 1H), 6.85 (d, J=1.4 Hz, 1H), 5.06 (s, 2H), 3.86 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.